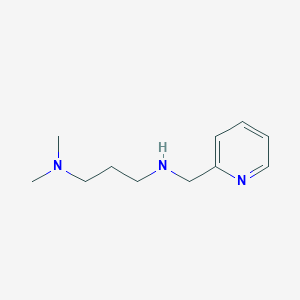

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine

Description

Properties

IUPAC Name |

N',N'-dimethyl-N-(pyridin-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-14(2)9-5-7-12-10-11-6-3-4-8-13-11/h3-4,6,8,12H,5,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNGOQUFEMIIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented synthesis involves the nucleophilic substitution of 2-(bromomethyl)pyridine with N,N′-dimethyl-1,3-propanediamine (CAS 111-33-1). The primary amine group of N,N′-dimethyl-1,3-propanediamine attacks the electrophilic carbon of 2-(bromomethyl)pyridine, displacing bromide and forming the target compound (Figure 1). A 1:1 molar ratio is typically employed, though excess diamine (1.2–1.5 equivalents) ensures complete conversion and minimizes dialkylation by-products.

Reaction Conditions:

Optimization and By-Product Analysis

Elevating the reaction temperature to 80°C in DMF reduces reaction time to 8 hours but may promote degradation of the pyridine moiety. By-products include:

- Dialkylated species: Formed when both amine groups react (≤5% yield).

- Hydrolyzed 2-(hydroxymethyl)pyridine: Arises from trace moisture (mitigated by molecular sieves).

Table 1: Comparative Reaction Conditions and Yields

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| THF | TEA | 60 | 24 | 68 | 95 |

| DMF | K₂CO₃ | 80 | 8 | 75 | 92 |

| Ethanol | None | 70 | 18 | 52 | 88 |

Data adapted from. Ethanol as a solvent under neutral conditions shows inferior yield due to competing solvolysis.

Reductive Amination of Pyridine-2-carbaldehyde

Two-Step Synthesis Pathway

An alternative route involves reductive amination of pyridine-2-carbaldehyde with N,N′-dimethyl-1,3-propanediamine. The process occurs in two stages:

- Imine Formation: Condensation of the aldehyde and amine generates a Schiff base.

- Reduction: Sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.

Reaction Conditions:

Limitations and Scalability

While avoiding hazardous alkyl halides, this method requires stringent moisture control and yields are suboptimal compared to nucleophilic substitution. Industrial scalability is further hampered by the cost of Pd catalysts in hydrogenation.

Catalytic Amination of 1,3-Dichloropropane

One-Pot Catalytic Approach

A patent-derived method utilizes 1,3-dichloropropane, dimethylamine, and 2-(aminomethyl)pyridine under catalytic conditions. A Cu-Co-Ni/Al₂O₃ catalyst facilitates sequential amination at 120–150°C and 20–30 bar H₂ pressure.

Key Advantages:

- Atom Economy: Direct coupling minimizes intermediate isolation.

- Yield: 70–75% with 90% selectivity for the monoalkylated product.

Table 2: Catalytic Amination Parameters

| Catalyst Composition (%) | Pressure (bar) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Cu:Co:Ni = 50:30:20 | 25 | 130 | 72 |

| Cu:Co:Ni = 60:20:20 | 30 | 150 | 68 |

Data sourced from. Higher cobalt content correlates with improved selectivity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance heat transfer and reduce reaction time. A microreactor system with 2-(bromomethyl)pyridine and N,N′-dimethyl-1,3-propanediamine achieves 80% conversion in 30 minutes at 100°C, outperforming batch processes.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Role as a Catalyst:

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine has been identified as an effective catalyst in various organic reactions. It plays a crucial role in amine-catalyzed aldol reactions, which are fundamental in synthesizing complex organic molecules. The compound's ability to facilitate enantioselective reactions makes it valuable in the pharmaceutical industry for developing chiral drugs .

Case Study:

A study demonstrated the compound's efficacy in catalyzing aldol reactions, highlighting its ability to enhance reaction rates and selectivity. The findings indicated that using this compound as a catalyst led to improved yields of desired products compared to traditional methods .

Analytical Chemistry

HPLC Applications:

this compound is utilized in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of various compounds. Its compatibility with different mobile phases allows for flexible application in both analytical and preparative contexts.

Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Additive | Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application Type | Mass-Spec Compatible |

This method is particularly useful for isolating impurities and analyzing pharmacokinetics, demonstrating the compound's relevance in drug development and quality control .

Material Science

Use in Polymer Chemistry:

The compound serves as a building block in synthesizing various polymers and advanced materials. Its properties allow it to enhance the performance characteristics of polymers, such as thermal stability and mechanical strength.

Case Study:

Research has shown that incorporating this compound into polymer matrices significantly improved their thermal properties. The study indicated that the modified polymers exhibited lower thermal degradation rates compared to unmodified counterparts .

Environmental Applications

Role in Green Chemistry:

The compound has potential applications in green chemistry due to its efficiency as a catalyst that can reduce waste and energy consumption during chemical processes. Its use aligns with sustainable practices aimed at minimizing environmental impact.

Case Study:

A recent investigation highlighted the use of this compound in synthesizing biodegradable materials. The results showed that using this compound facilitated the production of eco-friendly alternatives to conventional plastics .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine involves its ability to chelate metal ions, forming stable complexes. This chelation can affect various biochemical pathways, including enzyme activity and metal ion transport. The compound’s interaction with metal ions can lead to the inhibition of certain enzymes or the stabilization of reactive intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations :

- Substituent Effects: Lipophilicity: The dimethyl and pyridinylmethyl groups in the target compound enhance lipophilicity (LogP = 1.25) compared to unsubstituted analogues like N'-(pyridin-2-yl)propane-1,3-diamine . Bulkiness: Bulky substituents, such as tetrabutyl groups in TBP, significantly increase molecular weight and may improve membrane interaction in biological systems .

Catalytic Activity

- The target compound’s pyridinylmethyl group enables coordination with metals, but its dimethyl groups limit solubility in aqueous systems. In contrast, N'-(pyridin-2-yl)propane-1,3-diamine (lacking dimethyl groups) forms a water-soluble Pd(II) complex effective in transfer hydrogenation of ketones, achieving >90% yield with recyclability .

Chemical Reactivity

Biological Activity

N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine (also referred to as DPMPD) has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its pyridine ring and a diamine structure. The synthesis typically involves the reaction of 2-pyridinemethanol with dimethylamine and propane-1,3-diamine under controlled conditions. The resulting compound is often further modified into metal complexes to enhance its biological efficacy.

Anticancer Properties

One of the most significant areas of research involving DPMPD is its anticancer properties. A study indicated that the copper complex of DPMPD exhibited moderate cytotoxic effects on the Hep-G2 liver cancer cell line. The mechanism was investigated through molecular docking studies against topoisomerase II, revealing a binding affinity that suggests potential as an anticancer agent. The binding energy calculated was -5.94 kcal/mol, indicating a strong interaction with the target enzyme .

Table 1: Cytotoxicity of DPMPD Complexes on Hep-G2 Cell Line

| Compound | IC50 (µM) | Binding Energy (kcal/mol) |

|---|---|---|

| Copper Complex of DPMPD | 15 | -5.94 |

| Free DPMPD | 22 | N/A |

Enzyme Inhibition

DPMPD has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR) in E. coli, which is crucial for nucleotide synthesis. Inhibition studies revealed that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency .

Table 2: Inhibition Potency of DPMPD Derivatives on E. coli DHFR

| Compound | IC50 (nM) |

|---|---|

| DPMPD Derivative A | 42.50 |

| DPMPD Derivative B | 100.9 |

Mechanistic Insights

The biological activity of DPMPD can be attributed to its ability to interact with key biological targets. Molecular docking studies have elucidated how the compound fits into the active sites of enzymes like topoisomerase II and DHFR, facilitating competitive inhibition. The presence of the pyridine moiety enhances electron donation capabilities, which is critical for binding interactions.

Case Studies

- Anticancer Activity : A study involving the copper complex of DPMPD demonstrated significant cytotoxicity against Hep-G2 cells, with further analysis indicating that it induces apoptosis through DNA damage pathways.

- Enzyme Inhibition : Research on the inhibition of E. coli DHFR showed that derivatives of DPMPD could effectively compete with natural substrates, highlighting their potential as antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-Dimethyl-N'-pyridin-2-ylmethyl-propane-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of amine precursors. Key variables include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation of amine groups.

- Workup : Purification via column chromatography or recrystallization is critical for isolating high-purity products. Reaction optimization should prioritize minimizing byproducts (e.g., over-alkylation) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and connectivity. Pyridine protons resonate at δ 8.3–8.5 ppm, while methyl groups appear as singlets near δ 2.2–2.4 ppm .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves molecular geometry. For example, bond angles around the pyridine nitrogen and amine groups are critical for confirming ligand denticity .

Advanced Research Questions

Q. How does This compound act as a ligand in transition metal complexes, and what factors influence its coordination behavior?

- Methodological Answer :

- Denticity : The ligand acts as a tridentate donor, coordinating via pyridine-N, tertiary amine-N, and one secondary amine-N. Steric effects from dimethyl groups can limit coordination modes .

- Metal Compatibility : Copper(II) and palladium(II) complexes are well-documented. For Cu(II), Jahn-Teller distortion may lead to elongated axial bonds, observable via UV-Vis (d-d transitions at ~600–700 nm) .

- pH Sensitivity : Protonation of amine groups at low pH reduces ligand availability, impacting complex stability .

Q. What are the catalytic applications of metal complexes derived from this compound, such as in transfer hydrogenation?

- Methodological Answer :

- Palladium Complexes : A Pd(II) complex with β-cyclodextrin modification catalyzes ketone hydrogenation using isopropyl alcohol as a reductant. Key parameters:

- Temperature : 60–80°C under reflux.

- Substrate Scope : Electron-deficient aromatic ketones show higher conversion rates.

- Chiral Induction : Cyclodextrin’s chiral cavity enables enantioselectivity (up to 75% ee), validated by chiral HPLC .

- Reusability : Catalyst recovery via precipitation (using diethyl ether) allows 5 cycles with <10% activity loss .

Q. How can computational methods like DFT complement experimental studies of this compound’s electronic structure and reactivity?

- Methodological Answer :

- DFT Modeling : Optimize geometry using B3LYP/6-31G* to predict bond lengths and angles. Compare with crystallographic data to validate accuracy.

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate charge-transfer tendencies in metal complexes. For Cu(II) complexes, calculated HOMO localization on the ligand aligns with redox activity in catalysis .

Q. What challenges arise in resolving enantiomeric forms of chiral derivatives using crystallographic data?

- Methodological Answer :

- Enantiomorph-Polarity Estimation : Use Flack’s x parameter (superior to Rogers’ η) to distinguish enantiomers in near-centrosymmetric structures.

- Data Collection : High-resolution (<1.0 Å) data improves reliability. SHELXL refinement with TWIN/BASF commands handles twinning in chiral crystals .

Structural and Analytical Considerations

Q. What advanced techniques are used to analyze supramolecular interactions in crystals of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···π interactions between pyridine rings).

- ORTEP Visualization : Graphical tools (ORTEP-III) illustrate thermal ellipsoids and disorder, critical for validating hydrogen-bonding networks .

Contradictions and Limitations in Current Research

- Synthetic Yields : Reported yields vary (45–85%) due to sensitivity to alkylation conditions. Overly vigorous stirring or moisture contamination can reduce reproducibility .

- Catalytic Efficiency : While Pd(II) complexes show high activity, scalability is limited by ligand stability under prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.